CRBP Binding Affinity Profile
9-cis-Retinol binds to CRBPI with an apparent dissociation constant (K′d) of 11 ± 2 nM, compared to 3 ± 2 nM for all-trans-retinol and 3 ± 1 nM for 13-cis-retinol, representing a ~3.7-fold lower affinity than both all-trans- and 13-cis-retinol [1]. For CRBPII, the divergence is more pronounced: 9-cis-retinol exhibits a K′d of 68 ± 7 nM versus 10 ± 3 nM for all-trans-retinol (6.8-fold difference) and 30 ± 12 nM for 13-cis-retinol (2.3-fold difference) [1]. All measurements were conducted under identical conditions using fluorescence spectroscopy and non-linear regression analysis [1].
| Evidence Dimension | Apparent dissociation constant (K′d) for cellular retinol-binding proteins |
|---|---|
| Target Compound Data | 9-cis-Retinol: CRBPI K′d = 11 ± 2 nM; CRBPII K′d = 68 ± 7 nM |
| Comparator Or Baseline | All-trans-retinol: CRBPI K′d = 3 ± 2 nM; CRBPII K′d = 10 ± 3 nM. 13-cis-Retinol: CRBPI K′d = 3 ± 1 nM; CRBPII K′d = 30 ± 12 nM |
| Quantified Difference | CRBPI: ~3.7-fold lower affinity vs. both all-trans- and 13-cis-retinol. CRBPII: 6.8-fold lower vs. all-trans-retinol; 2.3-fold lower vs. 13-cis-retinol (P<0.05) |
| Conditions | Fluorescence spectroscopy; non-linear regression; 1:1 binding stoichiometry; identical conditions for all retinoids tested |
Why This Matters
Quantified differences in CRBP binding predict differential intracellular trafficking and enzyme delivery, directly impacting experimental reproducibility if an incorrect isomer is procured.
- [1] Silvaroli JA, et al. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids. Biochim Biophys Acta. 2011;1810(5):514-518. doi:10.1016/j.bbagen.2011.02.009. Table 1. View Source
